molecular formula C20H23FN2O4S B2435577 2-(2-(2-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 380585-09-1

2-(2-(2-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2435577
CAS No.: 380585-09-1
M. Wt: 406.47
InChI Key: RCPCMNWTBVUJHT-UHFFFAOYSA-N
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Description

2-(2-(2-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H23FN2O4S and its molecular weight is 406.47. The purity is usually 95%.
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Properties

IUPAC Name

2-[[2-(2-fluorophenoxy)acetyl]amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-26-11-10-22-19(25)18-13-6-2-5-9-16(13)28-20(18)23-17(24)12-27-15-8-4-3-7-14(15)21/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPCMNWTBVUJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(2-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative of tetrahydrobenzo[b]thiophene that has emerged as a subject of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H23FN2O4S
  • CAS Number : 381179-14-2
  • Molar Mass : 406.47 g/mol
PropertyValue
Boiling Point602.7 ± 55.0 °C (Predicted)
Density1.306 ± 0.06 g/cm³ (Predicted)
pKa14.21 ± 0.20 (Predicted)

Antitumor Activity

Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antitumor properties. For instance, studies have shown that certain thiophene derivatives possess high inhibitory effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) .

Case Study : A recent study synthesized several tetrahydrobenzo[b]thiophene derivatives and evaluated their cytotoxicity against these cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent antitumor activity .

Anti-inflammatory Properties

The compound has also been noted for its anti-inflammatory effects. Tetrahydrobenzo[b]thiophene derivatives have been found to significantly reduce inflammation in various models, likely through the inhibition of pro-inflammatory cytokines and mediators .

Research Findings : In vivo studies using the carrageenan-induced paw edema model showed that administration of the compound resulted in a marked decrease in paw swelling compared to control groups .

Analgesic Effects

The analgesic properties of related compounds have been evaluated using the "hot plate" method in animal models. Results indicated that certain derivatives exhibited analgesic effects greater than those of standard analgesics such as metamizole .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Adenosine Receptors : Some thiophene derivatives act as allosteric enhancers of adenosine receptors, which play crucial roles in pain modulation and inflammation .
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, inhibiting lipid peroxidation and scavenging free radicals .

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